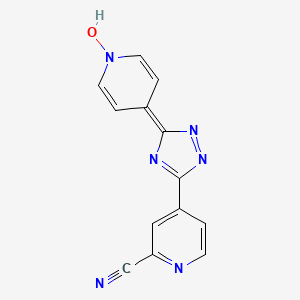![molecular formula C9H9N3O3 B3145668 1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 57821-20-2](/img/structure/B3145668.png)
1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione
Descripción general
Descripción
“1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione” is a chemical compound with the molecular formula C9H9N3O2 . It is also known by other synonyms such as “1,3-dimethylpyrido [2,3-d]pyrimidine-2,4-dione” and "Pyrido [2,3-d]pyrimidine-2,4 (1H,3H)-dione, 1,3-dimethyl-" .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione” includes a pyridopyrimidine moiety . The InChI string for this compound is “InChI=1S/C9H9N3O2/c1-11-7-6 (4-3-5-10-7)8 (13)12 (2)9 (11)14/h3-5H,1-2H3” and the Canonical SMILES is "CN1C2=C (C=CC=N2)C (=O)N (C1=O)C" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione” include a molecular weight of 191.19 g/mol, XLogP3-AA of 0.1, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, rotatable bond count of 0, exact mass of 191.069476538 g/mol, monoisotopic mass of 191.069476538 g/mol, topological polar surface area of 53.5 Ų, heavy atom count of 14, and a complexity of 279 .
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
One-Step Synthesis
The compound has been used in the one-step synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones using cerium(IV) ammonium nitrate (CAN) as a catalyst. This process results in moderate to good yields, demonstrating the compound's utility in organic synthesis (Kobayashi et al., 2000).
Efficient Synthesis of Derivatives
The compound has been utilized in microwave-assisted conditions to efficiently synthesize pyrimido[4,5-d]pyrimidine-2,4,7-trione derivatives and pyrido[2,3-d:6,5-d] dipyrimidine-2,4,6,8-tetrone derivatives (Dabiri et al., 2007).
Novel Reactions and Preparations
The compound undergoes novel reactions with carbon nucleophiles, leading to the facile preparation of various pyrido[2,3-d]pyrimidines. This versatility demonstrates its potential for creating diverse chemical structures (Su & Watanabe, 1984).
Mecanismo De Acción
The mechanism of action of pyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione derivatives has been studied in the context of cancer cell death. They have been shown to suppress cell migrations, induce cell apoptosis, decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner, and increase ROS production .
Direcciones Futuras
The future directions for the study of “1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione” and its derivatives could involve further exploration of their therapeutic potential, given their demonstrated biological activity . More research is needed to fully understand their mechanism of action and potential applications in medicine.
Propiedades
IUPAC Name |
1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-11-7-5(3-4-6(13)10-7)8(14)12(2)9(11)15/h3-4H,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSMTESRSYIVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=O)N2)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312264 | |
| Record name | 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione | |
CAS RN |
57821-20-2 | |
| Record name | NSC251949 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)
![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)









